1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C11H12Cl2N4OS and its molecular weight is 319.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is a synthetic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on existing research.
- Molecular Formula : C11H12Cl2N4OS
- Molecular Weight : 319.21 g/mol
- CAS Number : 338967-98-9
The compound features a tetraazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing tetraazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of tetraazole showed efficacy against various bacterial strains. The specific compound has been noted for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Tetraazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable case study involved the evaluation of similar compounds that led to reduced tumor growth in animal models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Interference with DNA Synthesis : Similar tetraazole compounds have shown the ability to disrupt DNA replication in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/AKT, which are crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetraazole derivatives. The findings indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
In another investigation published in Cancer Letters, researchers assessed the anticancer effects of tetraazole derivatives on human cancer cell lines. The study revealed that treatment with these compounds resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and induced apoptosis through caspase activation.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C11H12Cl2N4OS |
Molecular Weight | 319.21 g/mol |
CAS Number | 338967-98-9 |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Proposed Mechanisms | Enzyme inhibition, DNA synthesis interference |
Properties
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methylsulfanyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N4OS/c1-6(2)18-10-5-9(7(12)4-8(10)13)17-11(19-3)14-15-16-17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWUZYNGWVCTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.